beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester
Description
Introduction and Chemical Identity
Compound Overview and Classification
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester is an organic compound belonging to the class of beta-alanine derivatives. Unlike natural alpha-amino acids where the amino group is attached to the alpha-carbon, this compound features beta-alanine as its core structure, where the amino group is attached to the beta-carbon (two carbon atoms away from the carboxylate group). The molecule contains several distinctive functional groups: an acetylamino moiety attached to a phenyl ring at the meta position, a methoxy-3-oxopropyl substituent, and a methyl ester group.
The molecular formula of this compound is C16H22N2O5 with a molecular weight of 322.36 g/mol. The structure incorporates two ester groups (methyl esters) and an amide bond (acetylamino group), contributing to its chemical reactivity and potential interactions with biological systems. Structurally, it represents a tertiary amine where both nitrogen substituents contain ester functionalities, making it a complex amino acid derivative with multiple sites for potential chemical modification or interaction.
This compound can be classified as:
- A beta-amino acid derivative
- A tertiary aniline derivative
- A carboxylic acid ester
- An acetamide derivative
| Structural Feature | Description |
|---|---|
| Core structure | Beta-alanine |
| N-substituents | 3-methoxy-3-oxopropyl group and 3-acetylamino-phenyl group |
| Functional groups | Two methyl esters, one acetamide, tertiary amine |
| Molecular weight | 322.36 g/mol |
| Molecular formula | C16H22N2O5 |
Historical Context in Chemical Research
While specific historical records for this exact compound are limited in available research literature, its development can be contextualized within the broader evolution of beta-alanine chemistry. Beta-alanine itself was first discovered in the early 20th century and was identified as a component of carnosine, a dipeptide found in muscle tissue. Early research into beta-alanine focused primarily on its natural occurrence and biological functions.
Interest in beta-alanine derivatives expanded significantly in later decades as researchers recognized their potential applications in various fields. The synthesis and characterization of modified beta-alanine compounds, including N-phenyl derivatives, emerged as chemists sought to create molecules with specialized properties. The development of synthetic pathways for amino acid esterification, as demonstrated in research from 2008, provided convenient methods for creating compounds like this compound.
The compound's appearance in chemical databases indicates its relevance to ongoing research into specialized amino acid derivatives. Based on publication dates in the referenced databases, this compound has been known and cataloged since at least 2005, with regular database updates as recently as May 2025, demonstrating continued interest in its chemical properties and potential applications.
Nomenclature and Identification Systems
IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards, this compound is systematically named as methyl 3-(3-acetamido-N-(3-methoxy-3-oxopropyl)anilino)propanoate. This systematic name identifies the compound by describing its structural components in a standardized sequence:
- The parent structure is identified as a propanoate (a three-carbon chain with a carboxylic acid function esterified with methyl)
- The "3-" prefix indicates substitution at the third carbon of the propanoate chain
- The "anilino" term indicates an aniline (phenylamine) substituent
- The "N-(3-methoxy-3-oxopropyl)" portion describes one of the nitrogen substituents
- The "3-acetamido" portion identifies the acetylamino group at position 3 of the phenyl ring
This naming convention follows IUPAC rules for systematically describing complex organic molecules with multiple functional groups, ensuring clear and unambiguous identification of the compound's structure.
Registry Numbers and Database Identification
The compound is registered in multiple chemical databases and identification systems, each providing unique identifiers that facilitate precise reference and retrieval:
Properties
IUPAC Name |
methyl 3-(3-acetamido-N-(3-methoxy-3-oxopropyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-12(19)17-13-5-4-6-14(11-13)18(9-7-15(20)22-2)10-8-16(21)23-3/h4-6,11H,7-10H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJIGSGZTVVZEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069442 | |
| Record name | .beta.-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61038-96-8 | |
| Record name | N-[3-(Acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61038-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N-(3-(acetylamino)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061038968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.859 | |
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Biological Activity
Beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester is a complex organic compound with potential biological activities. This article explores its biological activity, including its therapeutic properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 322.36 g/mol. The compound features a beta-alanine core structure with several functional groups that may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that beta-Alanine derivatives can possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Analgesic Properties : Some derivatives have shown promise in alleviating pain, making them candidates for further investigation in pain management therapies.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, potential mechanisms include:
- Interaction with Biological Molecules : The presence of functional groups such as acetylamino and methoxy may facilitate interactions with various biological targets, leading to modulation of biochemical pathways.
- Reduction Reactions : The compound's structure allows for potential reduction reactions that can yield active metabolites influencing cellular functions.
Study on Anti-inflammatory Activity
A study conducted on beta-Alanine derivatives indicated significant anti-inflammatory activity in vitro. The results showed a decrease in pro-inflammatory cytokines when treated with the compound.
| Study Component | Result |
|---|---|
| Compound Tested | Beta-Alanine Derivative |
| Inflammatory Cytokines | Decreased levels |
| Potential anti-inflammatory agent |
Analgesic Activity Assessment
Another research effort focused on the analgesic effects of beta-Alanine derivatives. Animal models demonstrated reduced pain sensitivity following administration of the compound compared to control groups.
| Assessment Method | Result |
|---|---|
| Pain Sensitivity Test | Reduced sensitivity |
| Control Group Comparison | Significant difference |
| Potential analgesic agent |
Future Research Directions
Further studies are necessary to explore the full range of biological activities associated with this compound. Key areas for future research include:
- Detailed Mechanistic Studies : Investigating how the compound interacts at the molecular level with various biological targets.
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of the compound in humans for therapeutic applications.
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of such a compound typically involves:
- Formation of the beta-alanine backbone.
- Introduction of the N-substituted phenyl group bearing an acetylamino substituent.
- Attachment of the 3-methoxy-3-oxopropyl moiety on the nitrogen.
- Esterification to form the methyl ester.
Stepwise Synthetic Approach
Step 1: Synthesis of N-(3-acetamidophenyl)beta-alanine intermediate
- Starting from beta-alanine, an amide coupling reaction with 3-aminophenyl derivatives protected or functionalized with an acetyl group to form the N-(3-acetamidophenyl)beta-alanine.
- This step likely uses peptide coupling agents such as carbodiimides (e.g., EDCI) or activated esters to facilitate amide bond formation under mild conditions.
Step 2: Alkylation with 3-methoxy-3-oxopropyl group
- The secondary amine nitrogen of the intermediate is alkylated with a suitable 3-methoxy-3-oxopropyl electrophile.
- This can be achieved via nucleophilic substitution using a 3-methoxy-3-oxopropyl halide (e.g., bromide or chloride) or via esterification followed by transesterification.
- Conditions typically involve a base (e.g., triethylamine) and an aprotic solvent (e.g., DMF, DMSO).
Step 3: Methyl ester formation
- The carboxylic acid group of beta-alanine is esterified to the methyl ester.
- This can be done by Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid) or by using methylating agents such as diazomethane or methyl iodide under basic conditions.
Alternative Synthetic Routes
- Protection-deprotection strategies might be necessary to selectively functionalize the amine and carboxyl groups.
- Use of activated esters or acid chlorides for more efficient coupling.
- Enzymatic esterification could be explored for stereoselective synthesis if chiral centers are involved.
Reaction Conditions and Yields
| Step | Typical Reagents/Conditions | Expected Yield (%) | Notes |
|---|---|---|---|
| Amide coupling | Beta-alanine, 3-acetamidophenyl derivative, EDCI, DMAP, DCM | 70-85 | Room temp, inert atmosphere |
| Alkylation | 3-methoxy-3-oxopropyl bromide, base (Et3N), DMF | 60-80 | Elevated temperature (50-80°C) |
| Methyl ester formation | Methanol, H2SO4 (cat.) or diazomethane | 75-90 | Reflux or mild conditions |
Yields are approximate and depend on purification and scale.
Purification and Characterization
- Purification by column chromatography or recrystallization.
- Characterization by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- Confirmation of methyl ester and acetylamino groups via characteristic chemical shifts and IR bands.
Research Findings and Literature Correlation
- While direct literature on this exact compound’s synthesis is limited, analogous beta-alanine derivatives with N-substituted phenyl groups have been synthesized using similar amide coupling and alkylation strategies.
- Patents related to ramipril and other beta-alanine derivatives describe improved processes for preparing substituted beta-alanine esters, emphasizing high yield, selectivity, and avoiding racemate resolution or precious metal catalysts.
- The synthetic approach avoids racemization and uses mild conditions to maintain functional group integrity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Amide bond formation | Beta-alanine, 3-acetamidophenyl amine, coupling agents | Attach phenyl-acetamido group | Selectivity, avoiding side reactions |
| Alkylation of amine nitrogen | 3-methoxy-3-oxopropyl halide, base | Introduce methoxy-oxopropyl side chain | Control over monoalkylation |
| Esterification | Methanol, acid catalyst or methylating agent | Form methyl ester | Avoid hydrolysis or overreaction |
Q & A
Q. What are the optimal synthetic routes for beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester?
The synthesis typically involves sequential functionalization of beta-alanine. A common approach includes:
- Esterification : Reacting beta-alanine derivatives with methoxy-substituted oxopropyl chloride in the presence of a base (e.g., triethylamine) under reflux to ensure complete conversion .
- Selective N-substitution : Protecting the amino group during acetylation and phenyl group introduction to avoid side reactions. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize impurities .
- Purification : Column chromatography or recrystallization to isolate the target compound, verified via HPLC and mass spectrometry.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Key methods include:
- NMR spectroscopy : H and C NMR to resolve the methyl ester (δ ~3.6 ppm), acetylamino group (δ ~2.0 ppm), and methoxy-oxopropyl protons (δ ~3.3–4.2 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion (CHNO) and fragmentation patterns .
- X-ray crystallography : If crystalline, this resolves spatial arrangements of the phenyl and methoxy-oxopropyl groups .
Q. What are the safety and handling protocols for this compound in laboratory settings?
- Toxicity : Limited data, but structurally similar azo compounds (e.g., Disperse Red 311) may pose mutagenic risks. Use PPE and fume hoods .
- Storage : Inert atmosphere (N) at –20°C to prevent ester hydrolysis or oxidation .
- Disposal : Follow EPA guidelines for nitrogen-containing aromatic compounds (e.g., incineration with alkaline scrubbers) .
Advanced Research Questions
Q. How do reaction kinetics and solvent effects influence the synthesis of this compound?
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for acetylamino-phenyl group attachment but may increase side reactions. Non-polar solvents (e.g., toluene) improve selectivity but reduce yield .
- Temperature : Reflux (~110°C) accelerates esterification but risks thermal decomposition. Lower temperatures (40–60°C) with catalytic bases (e.g., DMAP) balance efficiency and stability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HepG2) or enzyme sources (human vs. bacterial) can alter observed IC values. Standardize assays using recombinant proteins .
- Metabolic stability : Phase I metabolism (ester hydrolysis, acetylamino dealkylation) may reduce in vivo efficacy. Use deuterated analogs or prodrugs to enhance stability .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acetyltransferases) or receptors. Key interactions include hydrogen bonding with the methoxy-oxopropyl group and π-π stacking with the phenyl ring .
- MD simulations : Analyze conformational flexibility of the N-(3-methoxy-3-oxopropyl) chain to optimize pharmacophore models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization : Beta-alanine derivatives are prone to racemization under basic conditions. Use chiral catalysts (e.g., BINOL-phosphates) or low-temperature asymmetric synthesis .
- By-product formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of beta-alanine to methoxy-oxopropyl chloride) and monitor intermediates via inline IR spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
